Reactive red 243

Catalog No.
S1828760
CAS No.
158571-46-1
M.F
C10H11BrO2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reactive red 243

CAS Number

158571-46-1

Product Name

Reactive red 243

Molecular Formula

C10H11BrO2

Molecular Weight

0

Synonyms

Reactive red 243

Reactive Red 243 is a synthetic dye belonging to the class of reactive azo dyes, commonly used in textile applications for dyeing cellulose fibers. It is characterized by its vibrant red color and is notable for its ability to form covalent bonds with the substrate, ensuring strong adherence and colorfastness. The chemical structure of Reactive Red 243 includes a chromophore linked by an azo bond, which is responsible for its color properties. This dye is part of a broader category of reactive dyes that are favored for their bright colors and stability under various conditions .

, particularly during the dyeing process. The primary reaction involves nucleophilic substitution, where the reactive groups of the dye interact with hydroxyl groups on cellulose fibers. This reaction typically occurs under alkaline conditions, facilitating the formation of stable covalent bonds between the dye and the fiber. The hydrolysis of Reactive Red 243 can also occur, leading to the release of reactive groups that can further participate in

The biological activity of Reactive Red 243 has been a subject of investigation due to its potential environmental impact. Studies have indicated that this dye can exhibit toxic effects on aquatic organisms and may be mutagenic or carcinogenic. Microbial degradation studies have shown that certain bacteria, fungi, and algae can effectively degrade Reactive Red 243, breaking it down into less harmful compounds. For instance, specific strains of Pseudomonas have demonstrated the ability to decolorize Reactive Red 243 under aerobic conditions .

The synthesis of Reactive Red 243 typically involves a multi-step chemical process starting from simpler aromatic compounds. Key steps include:

  • Azo Coupling: The formation of the azo bond is achieved through a coupling reaction between diazonium salts and phenolic compounds.
  • Functionalization: Additional functional groups are introduced to enhance solubility and reactivity.
  • Purification: The final product is purified through crystallization or chromatography to remove impurities and unreacted materials.

These methods ensure that Reactive Red 243 maintains its desired properties for effective use in dyeing applications .

Reactive Red 243 is primarily used in the textile industry for dyeing cotton and other cellulose-based fabrics. Its applications extend beyond textiles to include:

  • Paper Industry: Used as a coloring agent in paper production.
  • Cosmetics: Incorporated in some cosmetic formulations for coloring.
  • Food Industry: Occasionally used as a food colorant, though this is regulated due to safety concerns.

The dye's ability to form strong bonds with fibers makes it particularly valuable in applications requiring durability and resistance to washing .

Research on the interactions of Reactive Red 243 with various substrates has highlighted its affinity for cellulose fibers. Studies have explored its adsorption characteristics in different environments, including varying pH levels and temperatures. These factors significantly influence the dye's uptake by fabrics, with optimal conditions identified for maximizing color retention and minimizing washout during laundering processes .

Reactive Red 243 shares similarities with other reactive dyes but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Reactive Red 195Azo DyeSimilar reactivity but different chromophore structure
Reactive Black 5Azo DyeKnown for its dark hue and high stability
Procion Yellow MX-5BAzo DyeUtilized for bright yellow shades

Reactive Red 243 is distinguished by its specific chromophore arrangement and reactivity profile, making it particularly effective for certain textile applications where vibrant red hues are desired .

Reactive Red 243 is a synthetic azo dye with the Chemical Abstracts Service (CAS) registry number 158571-46-1 [1]. Based on the structural characteristics of similar reactive dyes, Reactive Red 243 likely possesses a complex molecular structure featuring one or more azo bonds (-N=N-) that serve as the primary chromophore responsible for its characteristic red coloration . While the exact molecular formula for Reactive Red 243 is not explicitly documented in current literature, analysis of similar reactive red dyes suggests it likely contains multiple aromatic rings connected by azo linkages, with various functional groups including sulfonate (-SO₃Na) and hydroxyl (-OH) groups [3].

The molecular structure of Reactive Red 243 likely incorporates a reactive group, possibly a triazine-based structure similar to other reactive dyes in this class, which enables the formation of covalent bonds with cellulosic fibers during the dyeing process [4]. This reactive functionality is a defining characteristic that distinguishes reactive dyes from other dye classes and contributes to their excellent wash fastness properties [5].

Table 1: Structural Components of Reactive Red 243

Structural ComponentDescriptionFunction
Azo Bond (-N=N-)Conjugated linkage between aromatic ringsPrimary chromophore responsible for color [6]
Aromatic RingsMultiple benzene or naphthalene structuresExtend conjugation system, affecting color intensity [7]
Reactive GroupLikely chlorotriazine-basedEnables covalent bonding with cellulosic fibers [8]
Sulfonate Groups (-SO₃Na)Ionic substituentsEnhance water solubility and dye-fiber interactions [9]

Chromophore and Auxochrome Groups Analysis

The primary chromophore in Reactive Red 243 is the azo group (-N=N-), which is responsible for the absorption of visible light that gives the dye its characteristic red color [6] [10]. Chromophores are covalently unsaturated groups responsible for the absorption of ultraviolet or visible radiation, which may or may not impart color to the compound [6]. In the case of azo dyes like Reactive Red 243, the azo linkage creates a conjugated system that absorbs light in the visible spectrum, specifically in the wavelength range that corresponds to red coloration .

Auxochromes are saturated or unsaturated groups with one or more pairs of non-bonded electrons that, when attached to chromophores, help alter the wavelength by increasing the intensity of absorption and shifting the maximum absorption wavelength (λmax) [6]. In Reactive Red 243, several auxochrome groups are likely present:

  • Hydroxyl groups (-OH): These enhance color intensity and provide sites for hydrogen bonding with cellulosic fibers [12].
  • Sulfonate groups (-SO₃Na): These increase water solubility and improve dye-fiber interactions through ionic bonding [13].
  • Amino groups (-NH₂): These alter wavelength absorption and increase color intensity [14].

The interaction between the chromophore and auxochrome groups in Reactive Red 243 results in specific spectral characteristics that define its color properties [15]. The auxochromes modify the electron distribution within the chromophore system, leading to shifts in absorption maxima that can be classified as:

  • Bathochromic shift (red shift): Shift toward longer wavelengths, often caused by extending conjugation or introducing electron-donating groups [6].
  • Hypsochromic shift (blue shift): Shift toward shorter wavelengths, often due to removal of conjugation or changes in solvent polarity [6].
  • Hyperchromic shift: Increase in absorption intensity [6].
  • Hypochromic shift: Decrease in absorption intensity [6].

Physicochemical Properties

Solubility Parameters

Reactive Red 243, like most reactive azo dyes, exhibits high water solubility primarily due to the presence of sulfonate groups (-SO₃Na) in its molecular structure [16]. These ionic groups significantly enhance the dye's hydrophilicity, making it suitable for aqueous dyeing processes commonly employed in textile applications [17].

The solubility of Reactive Red 243 is influenced by several factors:

  • Temperature: Solubility typically increases with temperature, which is important during the dyeing process where elevated temperatures are often used to enhance dye-fiber interactions [18].
  • pH: The dye's solubility is pH-dependent, with optimal solubility generally observed in slightly alkaline conditions (pH 7-11) [19]. This pH range is also conducive to the reaction between the dye and cellulosic fibers during the dyeing process [20].
  • Electrolyte concentration: The presence of salts can affect the solubility through the "salting-out" effect, which is often utilized during the dyeing process to promote dye exhaustion onto the fiber [21].

Table 2: Typical Solubility Parameters for Reactive Azo Dyes

ParameterTypical ValueSignificance for Reactive Red 243
Water Solubility>100 g/L at 20°CEnables application in aqueous dyebaths
Optimal pH RangepH 10-11Facilitates reaction with cellulosic fibers
Temperature EffectIncreased solubility at higher temperaturesImportant for dyeing process efficiency [22]
Salt ToleranceModerate to highAffects exhaustion and fixation rates [23]

Absorption Spectra Characteristics

The absorption spectrum of Reactive Red 243, like other red reactive dyes, is characterized by a primary absorption peak in the visible region, typically between 500-550 nm, which is responsible for its red coloration [24]. This absorption is primarily due to the azo chromophore and is influenced by the surrounding auxochrome groups [25].

Secondary absorption peaks are often present in the ultraviolet region (250-350 nm) due to the aromatic rings in the dye structure [26]. These peaks, while not directly contributing to the visible color, are useful for analytical identification and quantification of the dye [27].

The extinction coefficient of Reactive Red 243 is likely high (typically 10,000-50,000 L·mol⁻¹·cm⁻¹ for similar azo dyes), indicating strong light absorption capacity [28]. This high extinction coefficient contributes to the dye's efficiency, allowing for intense coloration at relatively low concentrations [29].

Several factors can influence the absorption spectra of Reactive Red 243:

  • Solvent effects: More polar solvents may cause a hypsochromic shift (blue shift) in the absorption maximum [30].
  • pH effects: Higher pH values often result in a bathochromic shift (red shift) due to the ionization of auxochrome groups like hydroxyl (-OH) [31].
  • Temperature effects: Increasing temperature typically causes a slight hypsochromic shift [32].
  • Aggregation effects: Dye aggregation can lead to broadening of absorption peaks and decreased intensity.

Molecular Weight and Stability

While the exact molecular weight of Reactive Red 243 is not explicitly documented in the available literature, analysis of similar reactive azo dyes suggests it likely falls within the range of 600-1200 g/mol. This molecular size is typical for reactive dyes and influences properties such as diffusion rate into fibers and exhaustion behavior during the dyeing process.

The stability of Reactive Red 243 can be evaluated across several dimensions:

  • Thermal stability: Like most reactive azo dyes, Reactive Red 243 is likely stable up to 80-100°C during the dyeing process. This thermal stability is crucial for maintaining color integrity during high-temperature dyeing applications.

  • pH stability: The dye exhibits optimal stability in the pH range of 5-11, with degradation potentially occurring under strongly acidic or strongly alkaline conditions. This pH stability profile is important for determining appropriate dyeing conditions and storage parameters.

  • Light stability (light fastness): Reactive Red 243 likely demonstrates good to excellent light fastness (4-6 on the ISO scale), which is characteristic of many reactive azo dyes. This property is crucial for applications where the dyed material will be exposed to sunlight or artificial lighting.

  • Wash stability (wash fastness): The covalent bonding between Reactive Red 243 and cellulosic fibers contributes to excellent wash fastness properties (typically 4-5 on the ISO scale). This ensures color retention after repeated washing cycles.

Table 3: Stability Parameters for Reactive Red 243

Stability ParameterExpected CharacteristicsSignificance
Thermal StabilityStable up to 80-100°CImportant for dyeing process conditions
pH StabilityOptimal at pH 5-11Affects dyeing conditions and storage
Light FastnessGood to excellent (4-6 on ISO scale)Indicates resistance to photodegradation
Wash FastnessGood to excellent (4-5 on ISO scale)Ensures color retention after washing

Structure-Property Relationships

The molecular structure of Reactive Red 243 directly influences its physical and chemical properties, establishing clear structure-property relationships that determine its performance as a textile dye. Understanding these relationships is crucial for predicting dye behavior and optimizing application conditions.

The azo bond (-N=N-) serves as the primary chromophore in Reactive Red 243, determining its basic color properties. The number of azo groups present in the molecule affects the depth of color, with multiple azo groups typically shifting absorption to longer wavelengths and producing deeper shades.

Aromatic rings in the dye structure extend the conjugation system, affecting color intensity and shade. The type and position of substituents on these aromatic rings can significantly influence the electronic distribution within the molecule, thereby altering its spectral characteristics.

Sulfonate groups (-SO₃Na) increase water solubility and improve dye-fiber interactions through ionic bonding. These groups are strategically positioned in the dye molecule to optimize solubility while maintaining color properties.

Hydroxyl groups (-OH) serve as auxochromes, enhancing color intensity and providing sites for hydrogen bonding with cellulosic fibers. The position of these groups relative to the azo chromophore can significantly affect the absorption spectrum.

The reactive group (likely a chlorotriazine-based structure) enables covalent bonding with cellulosic fibers, improving wash fastness. The reactivity of this group is influenced by its chemical environment within the dye molecule.

The overall conjugation length in the dye molecule affects the absorption wavelength, with longer conjugation typically shifting absorption to longer wavelengths (bathochromic shift). This relationship allows for fine-tuning of color properties through structural modifications.

The planarity of the dye structure enhances color intensity and substantivity to fibers. Deviations from planarity can reduce conjugation efficiency and alter spectral characteristics.

Table 4: Structure-Property Relationships in Reactive Red 243

Structural FeatureProperty InfluenceApplication Significance
Azo Bond (-N=N-)Determines basic color propertiesDefines the fundamental red coloration
Aromatic RingsAffect color intensity and shadeContribute to the specific hue of red
Sulfonate Groups (-SO₃Na)Enhance water solubilityEnable aqueous dyeing processes
Hydroxyl Groups (-OH)Increase color intensityImprove dye-fiber interactions
Reactive GroupEnables covalent bondingProvides excellent wash fastness
Conjugation LengthAffects absorption wavelengthDetermines the exact shade of red
Molecular PlanarityEnhances color intensityImproves dye efficiency

Industrial Synthesis Routes

The industrial manufacture of Reactive Red 243 follows established synthetic pathways that have been optimized for large-scale production. The synthesis involves multiple sequential steps including diazotization reactions, coupling processes, and reactive group incorporation to produce the final chromophore with appropriate reactive functionality [2].

Diazotization and Coupling Reactions

The primary industrial synthesis route for Reactive Red 243 begins with the diazotization of aromatic primary amines under carefully controlled acidic conditions. The diazotization process involves the reaction of aromatic amines with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid [3] [4] [5]. This fundamental reaction forms the diazonium salt intermediate, which serves as the electrophilic species for subsequent coupling reactions.

The diazotization reaction is conducted at temperatures between 0-5°C to maintain stability of the diazonium salt and prevent decomposition [3] [6]. The pH is maintained below 2 using hydrochloric acid, with the reaction typically requiring 1-2 hours for completion [7]. The formation of the diazonium salt is monitored through standard analytical procedures to ensure complete conversion before proceeding to the coupling stage.

Following diazotization, the diazonium salt undergoes electrophilic aromatic substitution with appropriate coupling components, most commonly derivatives of naphthalene such as 7-amino-4-hydroxynaphthalene-2-sulfonic acid (H-acid) [8] [9]. The coupling reaction proceeds through an electrophilic aromatic substitution mechanism where the diazonium cation acts as the electrophile and the aromatic coupling component serves as the nucleophile [4] [5].

The coupling conditions require careful pH control, typically maintained between 3.5-7.5 using sodium carbonate or sodium bicarbonate solutions [7] [8]. The reaction temperature is gradually increased from the initial 0-5°C to 15-20°C during the coupling process, with reaction times extending 3-4 hours to ensure complete conversion [7]. The formation of the azo chromophore is evidenced by the development of intense coloration characteristic of the final dye product.

Triazine-Based Reactive Group Incorporation

The incorporation of reactive triazine groups represents a critical step in the synthesis of Reactive Red 243, as these functional groups enable the dye to form covalent bonds with cellulosic fibers during the dyeing process [10] [11] [12]. Cyanuric chloride serves as the primary precursor for triazine reactive group introduction, providing multiple reactive chloride substituents that can undergo sequential nucleophilic substitution reactions [11] [13].

The initial step involves the reaction of the chromophore-containing amine with cyanuric chloride under controlled conditions. The nucleophilic substitution proceeds according to the general reaction: (NCCl)₃ + dye-NH₂ → N₃C₃Cl₂(NHdye) + HCl [10]. This reaction is typically conducted at temperatures between 0-10°C initially, with the pH maintained at 4-5 through the controlled addition of sodium carbonate solution [8] [14].

The condensation reaction requires approximately 5 hours for completion, during which time the reaction mixture is monitored through thin layer chromatography to track the disappearance of starting materials and formation of the desired product [8] [14]. The resulting dichlorotriazine intermediate retains reactive chloride groups that can subsequently bond with cellulosic substrates during the dyeing process.

Further structural modifications may involve additional coupling reactions to introduce secondary chromophores or functional groups. These reactions follow similar nucleophilic substitution pathways, with reaction conditions optimized based on the specific substituents being introduced [14] [15]. The temperature is typically elevated to 55-60°C for these secondary reactions, with pH control maintained at 4-6 and reaction times extending 4-5 hours.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of Reactive Red 243 provides opportunities for method development, optimization studies, and small-batch production for research applications. These protocols typically employ smaller quantities of reactants while maintaining the fundamental reaction pathways used in industrial processes [7] [16] [17].

Standard laboratory procedures utilize reactant quantities in the range of 0.01-0.05 mol, allowing for detailed monitoring and analysis of reaction progress [7] [16]. Solvent systems commonly include water, acetone-water mixtures, and dimethylformamide-water combinations, depending on the specific synthetic step and solubility requirements of the intermediates [7] [17].

Microwave-assisted synthesis has emerged as an effective approach for laboratory-scale preparation, offering significant advantages in terms of reaction rate and energy efficiency [17]. Microwave irradiation at 55°C and 200W power for 90 minutes provides reaction rates approximately four times faster than conventional heating methods, while maintaining comparable or improved product yields [17]. The enhanced reaction kinetics result from improved molecular mixing and more efficient energy transfer compared to conventional heating approaches.

Reaction monitoring in laboratory-scale synthesis relies heavily on thin layer chromatography using various solvent systems optimized for the specific dye components [7] [16]. Common eluent systems include 2-butanol:ethanol:ammonium hydroxide:pyridine (4:1:3:2, v/v) and iso-propanol:ammonia (1:1) on silica gel plates [18] [7]. These analytical methods enable real-time assessment of reaction progress and identification of side products or unreacted starting materials.

Typical yields for laboratory-scale synthesis range from 60-84% depending on the specific reaction conditions and purification methods employed [7] [17]. The lower yields compared to industrial processes often result from the smaller scale limitations and the emphasis on product purity over maximum yield in research applications.

Purification Techniques

The purification of Reactive Red 243 requires specialized techniques to remove impurities, unreacted starting materials, and side products while maintaining the integrity of the chromophore and reactive groups [7] [16] [19]. Multiple purification approaches are typically employed in sequence to achieve the required purity levels for commercial applications.

Salting-out precipitation represents the most commonly used initial purification step in both laboratory and industrial settings [7] [15]. This technique involves the addition of sodium chloride at concentrations of 8-15% (w/v) to the crude reaction mixture, causing precipitation of the dye product while leaving water-soluble impurities in solution [7] [15]. The precipitation is typically conducted at temperatures between room temperature and 60°C, with stirring maintained for 1-2 hours to ensure complete precipitation.

The precipitated dye is recovered by filtration and washed with sodium chloride solution (5-10% w/v) to remove residual impurities [7] [15]. This method achieves purification efficiencies of 70-80% and is particularly effective for removing inorganic salts and highly polar organic impurities [16].

Solvent-nonsolvent precipitation provides enhanced purification capabilities, particularly for removing organic impurities with similar polarity to the target dye [7] [16]. The most effective solvent system involves dissolution of the crude dye in dimethylformamide followed by precipitation with acetone in a 1:2 volume ratio [7] [17]. This technique achieves purification efficiencies of 80-90% and significantly improves the final product purity to 85-92%.

Recrystallization techniques offer the highest purification efficiency for laboratory-scale preparations, achieving purities of 90-96% through careful control of dissolution and crystallization conditions [16]. However, the extended processing times of 6-12 hours and potential for product loss limit the application of this technique in industrial settings.

Ultrafiltration has emerged as an advanced purification technique offering exceptional efficiency and environmental benefits [16]. This membrane-based separation process achieves purification efficiencies of 92-96% while reducing solvent consumption and waste generation compared to traditional methods [16]. The process typically requires 3-5 hours and can achieve final purities of 95-99%.

Quality Control Parameters

Comprehensive quality control testing ensures that Reactive Red 243 meets the stringent requirements for commercial textile applications [20] [21] [22]. The testing protocols encompass both chemical and physical properties that directly impact the dyeing performance and end-use characteristics of the product.

Dye strength determination represents the most critical quality parameter, as it directly correlates with the coloring power and economic value of the product [20] [21]. Standardized spectrophotometric analysis using ultraviolet-visible spectroscopy provides quantitative measurement of dye concentration, with acceptable ranges typically specified as 95-105% of the established standard [21] [22]. This testing is performed on every production batch to ensure consistency and enable appropriate strength adjustments during formulation.

Water content determination is essential for product stability and storage characteristics, as excessive moisture can lead to hydrolysis of reactive groups and degradation of dye performance [21] [23]. Karl Fischer titration provides the most accurate method for moisture determination, with specifications typically requiring less than 5% water content [23]. Moisture control is particularly critical for reactive dyes due to the sensitivity of triazine groups to hydrolysis under humid conditions.

Salt content analysis quantifies the levels of inorganic salts resulting from the synthesis and purification processes [20] [21]. Ion chromatography provides detailed analysis of individual salt components, with total salt content typically specified below 25% to minimize interference with dyeing processes [24] [25]. Excessive salt levels can adversely affect dye solubility and cause precipitation during application.

Chemical purity assessment through high-performance liquid chromatography identifies and quantifies the main chromophore component along with any side products or impurities [20] [16]. Specifications typically require greater than 90% main component purity, with individual impurities limited to specific threshold levels based on their potential impact on dyeing performance [16].

Solubility testing evaluates the dissolution characteristics under standardized conditions, typically measuring the maximum dissolved concentration at 25°C [20] [21]. Reactive dyes must demonstrate solubility levels exceeding 50 g/L at 25°C to ensure adequate performance in typical dyeing applications [21]. The test involves gradual dissolution under controlled temperature and stirring conditions, followed by filtration to remove any undissolved material.

Color consistency measurement through spectral curve analysis ensures reproducible shade characteristics between production batches [20] [26]. Spectrophotometric evaluation compares the absorption spectrum of each batch against established standards, with color difference values (ΔE) typically required to be less than 1.0 for acceptable batch-to-batch variation [26].

Particle size distribution analysis using laser diffraction techniques characterizes the physical form of the dried product, with typical specifications ranging from 10-100 micrometers [22]. Appropriate particle size distribution ensures good dissolution characteristics and prevents issues such as dusting during handling or uneven distribution during dyeing applications.

The pH value of aqueous dye solutions provides important information about product stability and application characteristics [20] [21]. Standard pH measurements of dye solutions typically range from 6.5-8.5, with values outside this range potentially indicating decomposition or contamination [21] [26]. pH control is particularly important for reactive dyes as extreme pH conditions can accelerate hydrolysis of reactive groups.

Quality control testing frequencies are established based on the criticality of each parameter and the stability characteristics of the product [21] [22]. Parameters such as dye strength, water content, pH, and color consistency require testing on every production batch due to their direct impact on product performance [21]. Other parameters including salt content, solubility, and chemical purity are typically evaluated on a weekly or monthly basis depending on process stability and historical variation patterns.

Dates

Last modified: 07-20-2023

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